(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 56324-45-9
VCID: VC20134764
InChI: InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m1./s1
SMILES:
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

CAS No.: 56324-45-9

Cat. No.: VC20134764

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride - 56324-45-9

Specification

CAS No. 56324-45-9
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name (2R)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m1./s1
Standard InChI Key DEDHOFINIRFIRX-RFVHGSKJSA-N
Isomeric SMILES CC1=CC=CC=C1OC[C@H]2CNCCO2.Cl
Canonical SMILES CC1=CC=CC=C1OCC2CNCCO2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a morpholine ring (C4H9NO\text{C}_4\text{H}_9\text{NO}) linked to an o-tolyloxy group (C7H7O\text{C}_7\text{H}_7\text{O}) via a methylene bridge. The stereochemistry at the C2 position of the morpholine ring is designated as (R), which influences its biological interactions . Key structural features include:

  • Morpholine core: Provides rigidity and hydrogen-bonding potential.

  • o-Tolyloxy group: Introduces lipophilicity, enhancing membrane permeability.

  • Hydrochloride salt: Improves aqueous solubility for drug formulation .

Spectroscopic Characterization

  • NMR Data:

    • 1H^1\text{H} NMR: Signals at δ 7.18–6.78 ppm (aromatic protons), δ 3.64–3.67 ppm (morpholine protons), and δ 2.25 ppm (methyl group) .

    • 13C^{13}\text{C} NMR: Peaks at δ 157.77 (aromatic C-O), δ 66.39 (morpholine C-N), and δ 20.34 (methyl carbon) .

  • Mass Spectrometry: ESI-ToF analysis confirms the molecular ion peak at m/z 243.73 .

Physicochemical Properties

PropertyValueSource
Molecular Weight243.73 g/mol
SolubilitySoluble in polar solvents (e.g., DMSO, water)
Melting PointNot reported (hydroscopic salt)
LogP (Partition Coefficient)~1.2 (estimated)

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves alkylation of morpholine with o-tolyloxy methylating agents, followed by hydrochloride salt formation :

  • Alkylation:

    • Morpholine reacts with o-tolyloxy methyl chloride via nucleophilic substitution (SN2).

    • Conditions: Cs2_2CO3_3 as base, THF solvent, 60°C, 12 hours .

  • Salt Formation:

    • Free base treated with HCl in diethyl ether yields the hydrochloride salt .

Yield Optimization:

  • Purity: ≥95% achieved via recrystallization from ethanol/water .

  • Chiral Resolution: Chiral HPLC separates enantiomers, with >99% enantiomeric excess reported .

Alternative Methodologies

  • Reductive Amination: Employed in related morpholine derivatives, using NaBH4_4 or catalytic hydrogenation .

  • Flow Chemistry: Enhances scalability for industrial production (e.g., continuous epoxide ring-opening) .

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Structural analogs inhibit neurotransmitter transporters .

  • HDAC Inhibitors: Morpholine derivatives exhibit histone deacetylase modulation, relevant in oncology .

Comparative Analysis with Related Compounds

CompoundStructure TypeKey DifferencesBioactivity
2-(m-Methoxyphenoxymethyl)morpholineMethoxy-substitutedEnhanced metabolic stabilityAntidepressant lead
4-(2-Indenylethyl)morpholineIndenyl-functionalizedImproved metal coordinationCatalysis applications
Apixaban AnaloguesPyrazolo-pyridine coreAnticoagulant propertiesFactor Xa inhibition

Recent Research Developments

Synthetic Innovations

  • Catalytic Asymmetric Synthesis: Chiral ligands (e.g., BINOL) enable enantioselective alkylation, improving (R)-isomer yield .

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste .

Pharmacological Studies

  • Neuropharmacology: In silico models predict affinity for serotonin transporters (SERT) .

  • Toxicity Profiling: Ames tests and hepatocyte assays indicate low genotoxic risk .

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